molecular formula C8H8BrClO B1290134 1-(Bromomethyl)-4-chloro-2-methoxybenzene CAS No. 76283-12-0

1-(Bromomethyl)-4-chloro-2-methoxybenzene

Cat. No.: B1290134
CAS No.: 76283-12-0
M. Wt: 235.5 g/mol
InChI Key: WQIRCKXHQCBEKU-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-chloro-2-methoxybenzene is an aromatic compound, which is also known as 4-chloro-2-methoxy-1-bromobenzene or 4-chloro-2-methoxy-1-bromobenzene. It is an organobromine compound and belongs to the family of halogenated aromatic compounds. It has a molecular formula of C7H7BrClO and a molecular weight of 235.52 g/mol.

Scientific Research Applications

  • Polymer Synthesis :

    • 1,4-Bis(bromomethyl)- and 1,4-bis(chloromethyl)-2-(2′-ethylhexyloxy)-5-methoxybenzene are used as monomers for the modified Gilch route to poly[2-methoxy-5-(2′-ethylhexyloxy)-p-phenylenevinylene]. The bis(bromomethyl) monomer yields higher molecular weights and narrower polydispersities compared to its chloromethyl counterpart (Sanford et al., 1999).
  • Sterically Protected Group in Chemical Synthesis :

    • A sterically hindered bromobenzene derivative, 2-bromo-1,5-di-t-butyl-3-(methoxymethyl)benzene, has been used in the stabilization of low-coordinate phosphorus compounds, demonstrating its utility in complex chemical syntheses (Yoshifuji et al., 1993).
  • Photosubstitution in Organic Chemistry :

    • Diethyl methoxyphenyl phosphate's photosubstitution with nucleophiles in methanol leads to various substituted methoxybenzenes, highlighting a method of producing halogen-substituted methoxybenzenes through photochemical reactions (Nakamura et al., 1993).
  • In Environmental Analysis :

    • Halogenated methoxybenzenes, including bromochloromethoxybenzenes, have been identified in the marine troposphere of the Atlantic Ocean, indicating their mixed biogenic and anthropogenic origins. This research helps in understanding the environmental impact and distribution of such compounds (Führer & Ballschmiter, 1998).
  • Electron Acceptors in Solar Cells :

    • In the development of polymer solar cells, an addition product of [6,6]-phenyl-C61-butyric acid methyl ester with 3,4-bis(bromomethyl) methoxybenzene has shown improved photovoltaic performance, illustrating the potential of such compounds in renewable energy technologies (Jin et al., 2016).
  • Supramolecular Chemistry :

    • Anisole derivatives with bis(bromomethyl) pendants have been analyzed for their molecular structures and packing behavior, providing insights into supramolecular interactions mediated by Br atoms (Nestler et al., 2018).

Properties

IUPAC Name

1-(bromomethyl)-4-chloro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c1-11-8-4-7(10)3-2-6(8)5-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIRCKXHQCBEKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10624852
Record name 1-(Bromomethyl)-4-chloro-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76283-12-0
Record name 1-(Bromomethyl)-4-chloro-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(bromomethyl)-4-chloro-2-methoxybenzene
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Synthesis routes and methods I

Procedure details

303 g of 4-chloro-2-methoxytoluene are dissolved in 1665 ml of carbon tetrachloride and, together with 355 g of N-bromosuccinimide, heated at reflux for 2 h while 4.0 g of AIBN are added. The solid is filtered off and washed with a small amount of carbon tetrachloride, the filtrate is concentrated, and the residue which remains is fractionated. 307 g of colorless oil are obtained (b.p. 103° C./1.5 mbar, m.p. 42-45° C.).
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Synthesis routes and methods II

Procedure details

Bromination of 4-chloro-2-methoxytoluene by means of N-bromosuccinimide in boiling carbon tetrachloride in the presence of dibenzoyl peroxide produces 4-chloro-2-methoxybenzyl bromide as a colourless liquid which has a boiling point of 140°-145° C./13 mm Hg. Reaction of this compound with triethyl phosphite in boiling xylene turns it into diethyl 4-chloro-2-methoxybenzylphosphonate; this is a colourless, viscous liquid which has a boiling point of 132° C./0.1 mm Hg.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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